molecular formula C17H15FN2O3S B2925309 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034521-63-4

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2925309
CAS No.: 2034521-63-4
M. Wt: 346.38
InChI Key: DNWJMRFXIBSNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a synthetic sulfonamide-based compound offered for non-human research purposes only. This complex molecule features a 2-methyl-4-fluorobenzenesulfonamide group linked to a (6-(furan-3-yl)pyridin-3-yl)methyl scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research. Sulfonamides are a therapeutically significant class of compounds known for their diverse biological activities. Recent scientific investigations into structurally similar sulfonamides have demonstrated promising pharmacological profiles, particularly in the realm of pain management. Studies on analogs like 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide have shown significant antinociceptive and antiallodynic effects in murine models, effectively reversing diabetes-induced hyperalgesia and allodynia . The mechanism of action for such effects may involve serotonergic (5-HT) and opioidergic pathways, as the analgesic activity can be reversed by antagonists like ondansetron and naloxone . Furthermore, certain sulfonamides exhibit carbonic anhydrase inhibitory activity, which is being explored as a novel mechanism for managing neuropathic pain . Beyond neuroscience, molecular frameworks incorporating pyridine and furan heterocycles, similar to those in this compound, are actively researched for their antibacterial properties. Such structures are developed as novel antimicrobial agents to combat drug-resistant Gram-positive bacteria . The presence of both fluorine and a methyl group on the benzene ring may influence the compound's electronic properties, lipophilicity, and binding affinity, which are critical parameters in drug discovery for optimizing pharmacokinetic properties and target engagement . Researchers utilize this compound strictly as a chemical tool for screening compound libraries, investigating structure-activity relationships (SAR), and developing new therapeutic agents. Please Note: This product is for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-12-8-15(18)3-5-17(12)24(21,22)20-10-13-2-4-16(19-9-13)14-6-7-23-11-14/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWJMRFXIBSNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C16H15FN2O3S
Molecular Weight 366.37 g/mol
CAS Number 2034311-57-2
IUPAC Name This compound

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition leads to the depletion of folate, which is essential for nucleic acid synthesis in bacteria. For this compound, specific interactions with targets such as kinases or other signaling molecules may also play a role in its biological effects.

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Recent studies have indicated that compounds containing pyridine and furan rings exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives that incorporate these moieties have shown efficacy against several cancer cell lines, including breast and lung cancers. The potential for this compound to act as an antitumor agent warrants further investigation.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of various sulfonamide derivatives, revealing that compounds with furan and pyridine rings exhibited enhanced activity against cancer cell lines (A431 vulvar epidermal carcinoma) compared to standard sulfonamides .
  • Mechanistic Insights : Research indicated that the incorporation of fluorine atoms into sulfonamide structures could enhance their binding affinity to target enzymes, potentially increasing their biological activity .
  • Comparative Analysis : A comparative study on related compounds demonstrated that modifications in the substituents on the pyridine ring significantly influenced their potency against bacterial strains and cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Target Compound vs. Derivatives (Compounds 20–24):
  • Target : Contains a furan-3-yl-pyridine hybrid and a 2-methylbenzenesulfonamide group.
  • Compound 23 () : Features a pyridine ring substituted with trifluoromethyl and fluorobenzyl-sulfonamide groups. Its molecular weight (701 g/mol ) is significantly higher due to multiple fluorine atoms and a bulkier aromatic system .
  • Key Difference: The furan in the target compound introduces an electron-rich oxygen heterocycle, contrasting with the electron-withdrawing trifluoromethyl groups in analogs.
Target Compound vs. 4-Fluoro-N-(2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethyl)-2-Methylbenzenesulfonamide ():
  • Shared Features : Both incorporate furan and benzenesulfonamide groups.

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound 347.4 Not reported Furan-3-yl, 2-methylbenzenesulfonamide
, Compound 23 701.0 92–98 Trifluoromethyl, fluorobenzyl
Analog ~450 (estimated) Not reported Thiophene, hydroxyethyl
(EP 4374877) 435.5 Not reported Pyridazine, ethylsulfonyl
  • Melting Points : Fluorine-rich compounds (e.g., ’s Compound 23) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions . The target compound’s lack of polar groups like trifluoromethyl may result in a lower melting point.
  • Solubility : The furan in the target compound enhances lipophilicity compared to pyridazine-based analogs (), which have higher polarity from nitrogen-rich heterocycles .

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